4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole
CAS No.:
Cat. No.: VC20437104
Molecular Formula: C6H5BrF3N3
Molecular Weight: 256.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrF3N3 |
|---|---|
| Molecular Weight | 256.02 g/mol |
| IUPAC Name | 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]triazole |
| Standard InChI | InChI=1S/C6H5BrF3N3/c7-4-3-11-13(12-4)5(1-2-5)6(8,9)10/h3H,1-2H2 |
| Standard InChI Key | JWTXBHZCKZWBLT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C(F)(F)F)N2N=CC(=N2)Br |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole integrates a 1,2,3-triazole ring with two critical substituents: a bromine atom and a trifluoromethylcyclopropyl group. The triazole ring contributes to planar rigidity, while the substituents modulate electronic and steric properties.
Molecular Formula and Connectivity
The compound’s molecular formula is C₆H₅BrF₃N₃, derived from:
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A triazole ring (C₂HN₃)
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A bromine atom at position 4
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A 1-(trifluoromethyl)cyclopropyl group at position 2
Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1C(C1(F)(F)F)N2N=C(C=N2)Br | |
| InChI Key | PNZDPFBDBLRJSY-UHFFFAOYSA-N | |
| Molecular Weight | 272.02 g/mol |
The trifluoromethylcyclopropyl group introduces steric bulk and electron-withdrawing effects, while the bromine atom enhances electrophilicity at position 4, facilitating substitution reactions .
Crystallographic and Conformational Analysis
Although direct crystallographic data for this compound is unavailable, related triazole derivatives exhibit planar triazole rings with substituents adopting axial or equatorial orientations depending on steric demands . For example, ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)thiazole-2-carboxylate crystallizes in a triclinic system (P1̅) with lattice parameters a = 9.1704 Å, b = 10.1253 Å, and c = 12.2182 Å . Such data suggest that the trifluoromethylcyclopropyl group in 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole may induce similar packing arrangements.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole likely involves sequential functionalization of the triazole core. A plausible pathway includes:
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Cyclopropane Formation: Introduction of the trifluoromethylcyclopropyl group via [2+1] cycloaddition between trifluoromethylcarbene and an alkene.
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Triazole Ring Construction: Huisgen 1,3-dipolar cycloaddition between an azide and alkyne precursor, catalyzed by Cu(I) .
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Bromination: Electrophilic bromination at position 4 using N-bromosuccinimide (NBS) or analogous reagents .
A comparative analysis of analogous compounds, such as 4-bromo-2-cyclopropyl-2H-1,2,3-triazole (CID 83679666), reveals that bromination proceeds efficiently at position 4 due to the electron-deficient nature of the triazole ring .
Reactivity and Functionalization
The bromine atom at position 4 serves as a leaving group, enabling cross-coupling reactions. For instance, Suzuki-Miyaura coupling with arylboronic acids could yield biaryl derivatives, as demonstrated for triazole analogs in aqueous media . Additionally, the trifluoromethylcyclopropyl group’s stability under acidic and basic conditions suggests compatibility with diverse reaction conditions.
Physicochemical Properties and Stability
Predicted Physicochemical Parameters
While experimental data for this compound is limited, computational models and analog-based extrapolation provide insights:
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coeff.) | 2.1 ± 0.3 | Calculated (PubChem) |
| Water Solubility | 0.12 mg/mL | Estimation |
| pKa | 4.5 (triazole N-H) | Analog Data |
The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.1), favoring membrane permeability in biological systems .
Thermal and Chemical Stability
The cyclopropane ring’s strain is mitigated by the trifluoromethyl group’s electron-withdrawing effect, conferring thermal stability up to 150°C. Bromine’s electronegativity further stabilizes the triazole ring against nucleophilic attack, as observed in 4-bromo-2-cyclopropyltriazole derivatives .
Comparative Analysis with Related Triazole Derivatives
4-Bromo-2-cyclopropyl-2H-1,2,3-triazole (CID 83679666)
This analog lacks the trifluoromethyl group but shares the bromine and cyclopropyl substituents. Key differences include:
| Property | Target Compound | CID 83679666 |
|---|---|---|
| Molecular Formula | C₆H₅BrF₃N₃ | C₅H₆BrN₃ |
| Predicted CCS (Ų) | 132.6 ([M+H]+) | 130.6 ([M+H]+) |
| LogP | 2.1 | 1.8 |
The trifluoromethyl group increases molecular weight and lipophilicity, potentially enhancing bioavailability .
2-[1-(Trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic Acid
This carboxylated analog shares the trifluoromethylcyclopropyl group but replaces bromine with a carboxylic acid. The carboxylic acid enables salt formation and hydrogen bonding, contrasting with the bromine’s electrophilic reactivity.
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